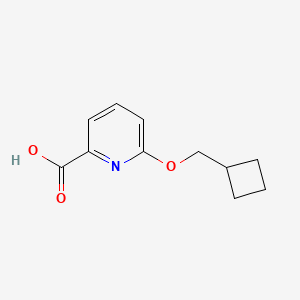
3-(1-Isopropyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester
Übersicht
Beschreibung
3-(1-Isopropyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester (IPPME) is an organic compound belonging to the pyrazole family. It is an important synthetic intermediate used in the synthesis of various pharmaceuticals and agrochemicals. IPPME is a versatile compound with a wide range of applications in laboratory experiments and scientific research.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : Kumarasinghe et al. (2009) described the synthesis of a closely related compound, highlighting the challenges in identifying regioisomers and emphasizing the crucial role of single-crystal X-ray analysis in determining structures of such complex molecules (Kumarasinghe, Hruby, & Nichol, 2009).
Catalytic Applications : Tayebi et al. (2011) utilized a sulfuric acid ester as a catalyst in a condensation reaction involving a pyrazole compound. This showcases the potential for using similar compounds in catalytic processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Synthesis of Amino Acids : Singh et al. (2005) demonstrated a method for synthesizing optically pure ω-heterocyclic-β-amino acids from related carboxylic acid methyl esters, indicating the relevance of such compounds in the synthesis of amino acids (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).
Computational and Thermodynamic Studies : Shen et al. (2012) conducted a computational study on pyrazole derivatives, demonstrating the importance of theoretical calculations in understanding the properties and reactions of such compounds (Shen, Huang, Diao, & Lei, 2012).
Derivative Synthesis and Transformations : Prokopenko et al. (2010) synthesized derivatives of methyl esters of oxazole-carboxylic acids, which shows the potential for chemical transformations of similar compounds (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Anticancer Properties : Jose (2017) explored the synthesis of pyrazole derivatives and evaluated their anticancer properties, indicating the possible biomedical applications of such compounds (Jose, 2017).
Molecular Affinity and Stability Studies : Tewari et al. (2014) studied the binding properties of pyrazole ester derivatives, contributing to the understanding of molecular interactions and stability (Tewari, Srivastava, Singh, Singh, Kumar, Khanna, Srivastava, Gnanasekaran, & Hobza, 2014).
Hydrolysis and Crystal Structure : Attaryan et al. (2009) investigated the hydrolysis of pyrazole-containing esters and their crystal structures, highlighting the chemical behavior and structural aspects of these compounds (Attaryan, Baltayan, Tamazyan, Aivazyan, Panosyan, & Asratyan, 2009).
Caspase-3 Inhibitory Activity : Kravchenko et al. (2005) synthesized pyrazole derivatives and evaluated their activity as inhibitors of caspase-3, an enzyme important in apoptosis, suggesting potential therapeutic applications (Kravchenko, Kysil, Tkachenko, Maliarchouk, Okun, & Ivachtchenko, 2005).
Corrosion Inhibition : Herrag et al. (2007) assessed pyrazole derivatives as corrosion inhibitors for steel, showcasing the industrial application of such compounds (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
Eigenschaften
IUPAC Name |
methyl 3-oxo-3-(1-propan-2-ylpyrazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(2)12-6-8(5-11-12)9(13)4-10(14)15-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGOBLVKVMSBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Isopropyl-1H-pyrazol-4-yl)-3-oxo-propionic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1391626.png)
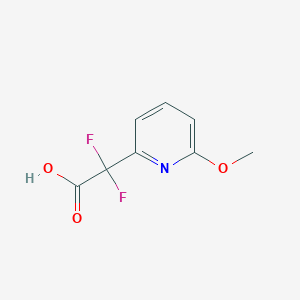
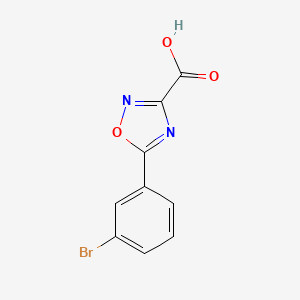
![(7-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1391631.png)

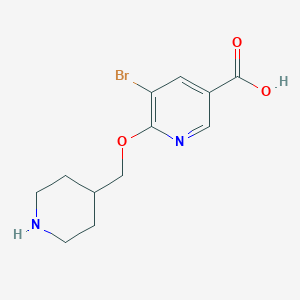
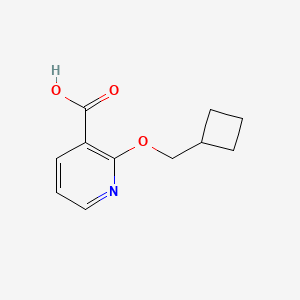


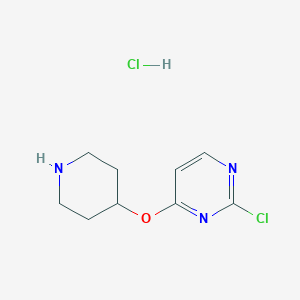

![3-Iodo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1391645.png)
